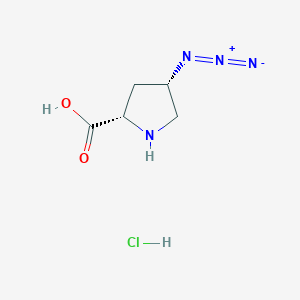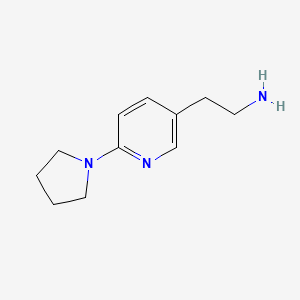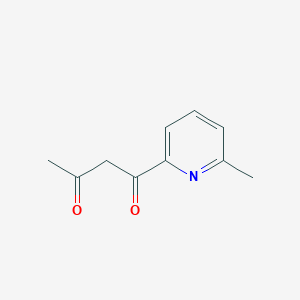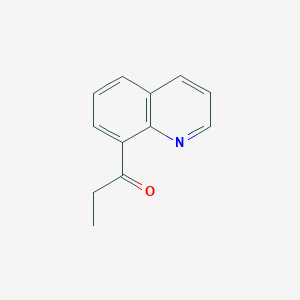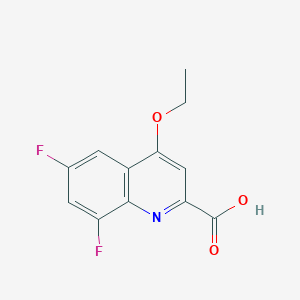
4-Ethoxy-6,8-difluoroquinoline-2-carboxylic acid
Descripción general
Descripción
4-Ethoxy-6,8-difluoroquinoline-2-carboxylic acid (EDFQ) is a synthetic compound that belongs to the class of quinoline derivatives. It has gained significant attention in recent years due to its potential applications in various scientific research fields, including medicinal chemistry, drug discovery, and chemical biology.
Aplicaciones Científicas De Investigación
Antibacterial Activity
4-Ethoxy-6,8-difluoroquinoline-2-carboxylic acid and its derivatives demonstrate notable antibacterial properties. This compound, as part of a broader group of quinolones, has been studied for its effectiveness against a range of bacterial strains. Research has shown that certain quinolones with substitutions, like ethoxy groups, can reduce potential side effects while maintaining antibacterial efficacy (Sánchez et al., 1995). Furthermore, the synthesis and antibacterial activity of various quinolone derivatives, including those with 6,8-difluoro groups, indicate their potential as antibacterial agents (Sheu et al., 1998).
Anticancer Potential
There has been research into the potential anticancer properties of quinoline-3-carboxylic acid derivatives. A study aimed at producing new derivatives of this compound assessed their effectiveness against breast cancer MCF-7 cell lines. Some synthesized compounds showed significant anticancer activity, suggesting a promising avenue for cancer treatment research (Gaber et al., 2021).
Role as a Photolabile Protecting Group
The quinoline structure has been utilized in the development of photolabile protecting groups for carboxylic acids. Studies on 8-bromo-7-hydroxyquinoline, a quinoline derivative, demonstrated its effectiveness as a photolabile protecting group, useful in biological research for controlling the release of protected compounds upon exposure to light (Fedoryak & Dore, 2002).
Antioxidant Properties
The antioxidant properties of quinoline derivatives, such as ethoxyquin, have been studied extensively. Ethoxyquin, a compound structurally similar to 4-Ethoxy-6,8-difluoroquinoline-2-carboxylic acid, is used in animal feed to protect against lipid peroxidation. Research on ethoxyquin has provided insights into its safety and potential harmful effects, thereby contributing to the understanding of antioxidant mechanisms (Blaszczyk, Augustyniak, & Skolimowski, 2013).
Propiedades
IUPAC Name |
4-ethoxy-6,8-difluoroquinoline-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9F2NO3/c1-2-18-10-5-9(12(16)17)15-11-7(10)3-6(13)4-8(11)14/h3-5H,2H2,1H3,(H,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RHIZDDGQCSWSAA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC(=NC2=C1C=C(C=C2F)F)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9F2NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Ethoxy-6,8-difluoroquinoline-2-carboxylic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![3-[5-(5-Isopropyl-1-methyl-1H-pyrazol-3-yl)-1,3,4-oxadiazol-2-yl]propanoic acid](/img/structure/B1395852.png)
![{3-[(3-Nitropyridin-2-yl)oxy]phenyl}amine](/img/structure/B1395853.png)


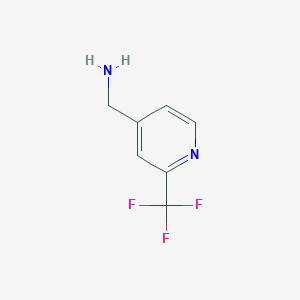
![N-[4-(Aminosulfonyl)phenyl]-2-bromobutanamide](/img/structure/B1395862.png)
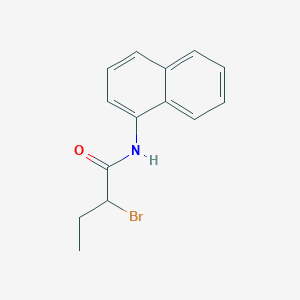

![Methyl 2-aminoimidazo[1,2-a]pyridine-6-carboxylate](/img/structure/B1395866.png)
